![molecular formula C23H17ClFNO3S B2861349 (4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114651-17-0](/img/structure/B2861349.png)
(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H17ClFNO3S and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Synthesis and Structural Characteristics
The synthesis of benzothiazine derivatives typically involves the modification of existing scaffolds to enhance biological activity. The specific compound under discussion features a chlorophenyl moiety and a dioxido-benzothiazine structure, which are crucial for its pharmacological properties.
Antimicrobial Activity
Benzothiazine derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for benzothiazine derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis ranged from 25 to 600 µg/mL, indicating variable potency depending on structural modifications .
- Compounds with halogen substitutions (e.g., chlorine or bromine) in specific positions on the aromatic ring demonstrated enhanced antibacterial activity .
Table 1: Antimicrobial Activity of Related Benzothiazine Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
A | 25 | Bacillus subtilis |
B | 100 | Staphylococcus aureus |
C | 600 | E. coli |
D | 50 | Salmonella typhi |
Anti-inflammatory Activity
Research indicates that benzothiazine derivatives can inhibit inflammatory pathways. For example:
- A series of compounds were evaluated for their ability to inhibit leukotriene B4, a pro-inflammatory mediator. One derivative showed significant inhibition with an IC50 value lower than that of established anti-inflammatory drugs .
- The presence of the chlorophenyl group in the structure may contribute to this anti-inflammatory activity by enhancing interaction with biological targets involved in inflammation.
Anticancer Potential
The anticancer properties of benzothiazines have been a focal point in medicinal chemistry:
- Recent studies suggest that certain benzothiazine derivatives can induce apoptosis in cancer cell lines by targeting specific enzymes related to tumor growth .
- The compound's ability to modulate reactive oxygen species (ROS) levels has also been implicated in its potential anticancer effects .
Case Studies
- Study on Antibacterial Activity : A comprehensive evaluation was performed on a series of benzothiazine derivatives, including the compound . Results indicated that modifications at the para position significantly influenced antibacterial efficacy against Gram-positive bacteria .
- Inflammation Model : In vivo studies using animal models demonstrated that certain benzothiazine derivatives reduced edema and inflammatory markers significantly compared to control groups .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-14-3-9-19(11-15(14)2)26-13-22(23(27)16-4-6-17(24)7-5-16)30(28,29)21-10-8-18(25)12-20(21)26/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAKIBUMIBRUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.